8-Methylpyrido[1,2-a]azepin-6(7H)-one
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Overview
Description
8-Methylpyrido[1,2-a]azepin-6(7H)-one is a heterocyclic compound featuring a fused pyridine and azepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyrido[1,2-a]azepin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Methylpyrido[1,2-a]azepin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the nitrogen atom in the azepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Methylpyrido[1,2-a]azepin-6(7H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 8-Methylpyrido[1,2-a]azepin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Pyrido[1,2-a]azepine: A parent compound with similar structural features but lacking the methyl group.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyridine and pyrimidine ring system.
Azepino[1,2-a]indole: A compound with a fused azepine and indole ring system.
Uniqueness: 8-Methylpyrido[1,2-a]azepin-6(7H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a bioactive molecule and its utility in various applications .
Properties
CAS No. |
136495-66-4 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
8-methyl-7H-pyrido[1,2-a]azepin-6-one |
InChI |
InChI=1S/C11H11NO/c1-9-5-6-10-4-2-3-7-12(10)11(13)8-9/h2-7H,8H2,1H3 |
InChI Key |
LABGKCXUVZMPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C=CC=CN2C(=O)C1 |
Origin of Product |
United States |
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